5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime
Description
Properties
IUPAC Name |
(E)-1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3F3N3O/c1-22-12(16)7(11(21-22)13(17,18)19)5-20-23-6-8-9(14)3-2-4-10(8)15/h2-5H,6H2,1H3/b20-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXISVGXEQQNHU-DENHBWNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=C(C=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=C(C=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₈ClF₃N₃O
- CAS Number : Not specifically listed in the sources but related compounds indicate similar structures.
Biological Activity Overview
Research into the biological activity of pyrazole derivatives has shown promising results in various fields, including antimicrobial, antifungal, and anticancer activities. The specific compound has been studied for its potential efficacy against different pathogens and its mechanism of action.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, which can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC) : In related studies, pyrazole derivatives have shown MIC values ranging from 15.625 to 125 μM against various strains of bacteria, indicating a bactericidal effect .
- Mechanism of Action : The mechanism typically involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Antifungal Activity
The compound's antifungal potential is also noteworthy:
- Activity Against Fungi : Pyrazole derivatives have demonstrated varying degrees of antifungal activity, with some exhibiting MIC values as low as 15.62 μg/mL against specific fungal strains like A. flavus and A. niger .
- Biofilm Inhibition : The ability to disrupt biofilms formed by pathogenic fungi adds to its therapeutic potential .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a closely related pyrazole derivative against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a strong inhibitory effect with an MIC of 3.9 μg/mL against E. coli, outperforming standard antibiotics like ciprofloxacin .
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of pyrazole derivatives, revealing that certain compounds significantly reduced biofilm formation in Candida albicans, with a reduction rate of up to 75% compared to untreated controls .
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving pyrazole derivatives:
| Compound | Activity Type | MIC (µg/mL) | Target Organism | Mechanism |
|---|---|---|---|---|
| Pyrazole A | Antibacterial | 3.9 | E. coli | Protein synthesis inhibition |
| Pyrazole B | Antifungal | 15.62 | A. flavus | Disruption of cell wall synthesis |
| Pyrazole C | Biofilm Inhibition | - | C. albicans | Biofilm disruption |
Comparison with Similar Compounds
Core Pyrazole Modifications
- Trifluoromethyl Group: The trifluoromethyl (-CF₃) group at position 3 is a common feature in pyrazole derivatives due to its electron-withdrawing properties and metabolic stability. For example: 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime () retains the -CF₃ group but substitutes the 5-chloro with a 4-chlorophenoxy group. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime () replaces the oxime’s benzyl group with a thiazole ring, introducing sulfur-based steric and electronic effects .
Oxime Ether Variations
- Benzyl vs. Heterocyclic Oximes: The 2,6-dichlorobenzyl oxime in the target compound provides dual chlorine substituents, increasing lipophilicity and steric bulk compared to the 2,4-dichlorobenzyl variant (CAS: 320416-92-0) .
Physicochemical Properties
Melting Points and Stability
The target compound’s lack of reported melting points contrasts with derivatives like 9m and 12b , which exhibit moderate melting points (~80–90°C), likely due to balanced lipophilicity and crystallinity from halogenation .
NMR Spectral Data
Key ¹H-NMR shifts for the pyrazole core and oxime ethers ():
- Aldehyde Proton : ~10.0 ppm (target compound, inferred from analogs) .
- Trifluoromethyl Group : Adjacent carbons show deshielding (e.g., C-3 at ~120 ppm in 13C-NMR ) .
- Oxime Ether Protons : Benzyl methylene protons resonate at ~4.8–5.2 ppm, influenced by chlorine substituents’ electron-withdrawing effects .
Crystallographic and Conformational Analysis
- Dihedral Angles: In 5-(4-Chlorophenoxy)-...oxime (), the dihedral angle between pyrazole and pyridyl rings is ~85.2°, while the benzene-pyrazole angle is ~77.8°. These angles suggest non-planar conformations, reducing π-π stacking and favoring hydrophobic interactions .
- Crystal Packing : The compound (R-factor = 0.088) forms intermolecular hydrogen bonds (C–H⋯O/N), stabilizing its lattice . The target compound’s 2,6-dichlorobenzyl group may enforce tighter packing due to symmetric steric hindrance.
Q & A
Q. What are the standard synthetic routes for preparing 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime?
Methodological Answer: A common approach involves sequential functionalization of the pyrazole core. For example:
- Core formation : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride to introduce the trifluoromethyl group.
- Aldehyde introduction : Treat the intermediate with formaldehyde under alkaline conditions to form the carbaldehyde moiety.
- Oxime ether formation : React the aldehyde with O-(2,6-dichlorobenzyl)hydroxylamine under reflux in anhydrous acetone with K₂CO₃ as a base, followed by purification via column chromatography (petroleum ether/ethyl acetate) .
Key considerations include controlling reaction pH to avoid side reactions (e.g., over-alkylation) and ensuring anhydrous conditions to prevent hydrolysis of intermediates.
Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?
Methodological Answer: A multi-technique approach is recommended:
- Elemental analysis : Verify C, H, N, and Cl content (deviation ≤ ±0.3% indicates purity) .
- NMR spectroscopy : Compare ¹H and ¹³C chemical shifts to literature values for analogous pyrazole oximes (e.g., δ ~8.5–9.0 ppm for the aldehyde proton; δ ~150–160 ppm for trifluoromethyl carbons) .
- Melting point consistency : Sharp melting points (e.g., 85–87°C for dichlorophenoxy derivatives) suggest homogeneity .
Discrepancies in NMR or elemental data may indicate residual solvents or unreacted starting materials, necessitating recrystallization or repeated column chromatography.
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (R36/37/38) .
- Ventilation : Perform reactions in a fume hood due to potential irritant vapors (e.g., dichlorobenzyl derivatives).
- Waste disposal : Neutralize acidic/by-product residues before disposal, adhering to institutional guidelines for halogenated waste .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial configuration of the oxime ether group?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential for determining the E/Z configuration of the oxime ether. Key steps include:
- Crystallization : Grow crystals via slow evaporation of ethyl acetate solutions.
- Data collection : Use a low-temperature (113 K) Mo-Kα radiation source to minimize thermal motion artifacts .
- Refinement : Employ SHELXL for structure solution, focusing on the O-N-C torsion angle (e.g., angles > 150° indicate E-configuration). A high data-to-parameter ratio (>10:1) ensures reliability .
Discrepancies between SCXRD and NMR-derived configurations may arise from dynamic equilibria in solution; DFT calculations can validate static solid-state structures .
Q. What strategies mitigate low data-to-parameter ratios during crystallographic refinement?
Methodological Answer:
- Data quality enhancement : Collect high-resolution data (≤0.8 Å) to improve redundancy and reduce noise .
- Restraints and constraints : Apply SHELXL instructions (e.g.,
AFIX,SIMU) to stabilize disordered regions (e.g., trifluoromethyl groups) without overfitting . - Validation tools : Use R-factor convergence (<0.05) and CheckCIF to identify over-parameterization or missed symmetry .
Q. How can researchers design bioactivity assays for pyrazole oxime derivatives?
Methodological Answer:
- Target selection : Prioritize enzymes with known pyrazole interactions (e.g., carbonic anhydrases, prostaglandin synthases) based on structural analogs .
- In vitro assays : Use fluorescence-based inhibition assays (e.g., esterase-like activity with 4-nitrophenyl acetate) at varying pH (6.5–8.0) to probe reactivity .
- Docking studies : Perform molecular docking (AutoDock Vina) using SCXRD-derived geometries to predict binding modes to active sites (e.g., COX-2 for anti-inflammatory potential) .
Contradictory bioassay results (e.g., low activity despite strong docking scores) may stem from poor solubility; use DMSO co-solvents (≤1% v/v) to enhance bioavailability .
Q. How should researchers address discrepancies between NMR and elemental analysis data?
Methodological Answer:
- Replicate experiments : Repeat NMR in deuterated DMSO or CDCl₃ to rule out solvent artifacts .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to validate stoichiometry .
- Thermogravimetric analysis (TGA) : Check for residual solvents (<0.5% weight loss below 100°C) that may skew elemental results .
Persistent mismatches may indicate isomeric impurities; optimize reaction conditions (e.g., lower temperature for oxime formation) to enhance selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
